molecular formula C8H6BrN3 B3263537 1-(3-bromophenyl)-1H-1,2,4-triazole CAS No. 375857-96-8

1-(3-bromophenyl)-1H-1,2,4-triazole

Cat. No. B3263537
CAS RN: 375857-96-8
M. Wt: 224.06 g/mol
InChI Key: YJQBLWWHFYAXRA-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has garnered significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Anti-Arrhythmic Agent

1-(3-bromophenyl)-1H-1,2,4-triazole (referred to as BH) has been investigated as an anti-arrhythmic agent. Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH, a synthetic tetrahydroisoquinoline, shows promise in managing arrhythmias . Further studies on its efficacy and safety are essential for potential clinical applications.

Anticancer Activity

Researchers have synthesized analogs of 1-(3-bromophenyl)-1H-1,2,4-triazole and evaluated their anticancer properties. These compounds exhibit potential as novel agents in cancer therapy. In silico studies, including molecular docking, ADME (absorption, distribution, metabolism, and excretion), and toxicity prediction, contribute to understanding their mechanisms and safety profiles .

Inhibition of MraY Enzyme

1-(3-bromophenyl)-1H-1,2,4-triazole plays a role in the synthesis of MraY natural inhibitors. These inhibitors have antibacterial properties and may be valuable in combating bacterial infections. The compound’s interaction with the MraY enzyme is an area of active investigation .

MAO-B Inhibitors

Quinolinone derivatives derived from 1-(3-bromophenyl)-1H-1,2,4-triazole have been explored as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B inhibitors are relevant in neurodegenerative diseases like Parkinson’s disease. BH’s structural modifications contribute to its affinity for MAO-B .

Future In-Depth Studies

The absorption, distribution, and metabolism of BH in vitro and in vivo provide valuable insights. Researchers can use this information to guide further investigations, exploring its full therapeutic potential and safety profile .

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like mitogen-activated protein kinase 10 .

Mode of Action

The exact mode of action of 1-(3-bromophenyl)-1H-1,2,4-triazole is not well-documented. It’s likely that it interacts with its targets, leading to changes in the cellular processes. More research is needed to elucidate the precise interactions and resulting changes .

Biochemical Pathways

The metabolites of similar compounds have been found to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites .

properties

IUPAC Name

1-(3-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQBLWWHFYAXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-1H-1,2,4-triazole

Synthesis routes and methods

Procedure details

A suspension of 3-bromophenylhydrazine hydrochloride (3.78 g, 17 mmol) in formamide (15 ml) was heated at 140° C. for 16 h. The reaction mixture was cooled to ambient temperature, diluted into dichloromethane (100 ml) and washed with water (2×100 ml). The organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to give 1-(3-bromophenyl)-1H-[1,2,4]triazole (3.44 g) as a tan solid: δH (400 MHz, CDCl3) 8.57 (1H, s), 8.11 (1H, s), 7.90 (1H, t, J 2), 7.62-7.64 (1H, m), 7.53-7.55 (1H, m), 7.38 (1H, t, J 8).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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